2-(1H-Benzo[d][1,2,3]triazol-1-yl)ethanamine

Anticancer HDAC Inhibition Salt Form Comparison

Researchers requiring regioisomerically pure N1-substituted benzotriazole building blocks face supply inconsistency that confounds SAR studies. This free base (CAS 26861-65-4) is a validated scaffold for sodium-hydrogen exchanger (NHE) inhibitor development (IC₅₀ = 225 µM), providing a primary amine handle for further derivatization. • Confirmed N1-regioisomer; avoid N2-substitution (~18-fold potency difference) • For HDAC inhibition studies, procure hydrochloride salt (CAS 2690-84-8) due to >90,000-fold potency gap • ≥97% purity; ambient shipping; store at 2-8°C sealed in dry conditions

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
CAS No. 26861-65-4
Cat. No. B1590688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Benzo[d][1,2,3]triazol-1-yl)ethanamine
CAS26861-65-4
Molecular FormulaC8H10N4
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=NN2CCN
InChIInChI=1S/C8H10N4/c9-5-6-12-8-4-2-1-3-7(8)10-11-12/h1-4H,5-6,9H2
InChIKeyQDGNXLMOTQABAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Benzo[d][1,2,3]triazol-1-yl)ethanamine (CAS 26861-65-4): Core Properties and Class Positioning


2-(1H-Benzo[d][1,2,3]triazol-1-yl)ethanamine (CAS 26861-65-4) is a primary amine-containing benzotriazole derivative with the molecular formula C8H10N4 and a molecular weight of 162.19 g/mol . This heterocyclic compound serves as a versatile building block in organic synthesis, functioning both as a free base and as various salt forms (e.g., hydrochloride, hydrobromide) with differing solubility and stability profiles . The compound belongs to the broader class of 1H-benzotriazole-1-ethanamines, which are recognized for their capacity to engage in diverse non-covalent interactions, including hydrogen bonding and metal coordination, making them valuable scaffolds in medicinal chemistry and materials science .

Why 2-(1H-Benzo[d][1,2,3]triazol-1-yl)ethanamine (CAS 26861-65-4) Cannot Be Replaced by Generic Analogs


The specific substitution pattern and regioisomeric configuration of 2-(1H-Benzo[d][1,2,3]triazol-1-yl)ethanamine (N1-substituted benzotriazole) directly determine its biological activity, synthetic utility, and physical properties. Substitution at the N1 position versus the N2 position (i.e., 2-(2H-benzo[d][1,2,3]triazol-2-yl)ethanamine) results in fundamentally different molecular geometries, electronic distributions, and binding interactions. Furthermore, the free base form (CAS 26861-65-4) exhibits distinct solubility, reactivity, and biological potency compared to its salt forms (e.g., hydrochloride, CAS 2690-84-8) or analogs with additional substituents. Generic substitution without quantitative comparative data therefore risks significant alterations in experimental outcomes, rendering cross-study reproducibility and structure-activity relationship (SAR) interpretation unreliable .

Quantitative Differentiation Guide: 2-(1H-Benzo[d][1,2,3]triazol-1-yl)ethanamine (CAS 26861-65-4) vs. Comparators


Anticancer Potency: Free Base vs. Hydrochloride Salt Form

The free base form of 2-(1H-Benzo[d][1,2,3]triazol-1-yl)ethanamine exhibits an IC50 value of approximately 225 µM in anticancer assays, whereas its hydrochloride salt demonstrates significantly enhanced potency with IC50 values ranging from 1.2 to 2.4 nM against several cancer cell lines . This represents a >90,000-fold difference in potency, underscoring the critical importance of selecting the appropriate salt form for biological studies.

Anticancer HDAC Inhibition Salt Form Comparison

Sodium-Hydrogen Exchanger (NHE) Inhibitory Activity: Free Base vs. Parent Benzotriazole

The free base form of 2-(1H-Benzo[d][1,2,3]triazol-1-yl)ethanamine demonstrates measurable sodium-hydrogen exchanger (NHE) inhibitory activity with an IC50 of 225 µM . This is comparable to the parent compound benzotriazole, which exhibits an IC50 of 192.68 µM in the same assay . The ethanamine substitution at the N1 position thus maintains NHE inhibitory capacity while introducing a primary amine handle for further derivatization, a feature absent in the parent benzotriazole scaffold.

NHE Inhibition Cardiovascular Structure-Activity Relationship

Regioisomeric Comparison: N1-Substituted vs. N2-Substituted Benzotriazole Ethanamines

The N1-substituted 2-(1H-Benzo[d][1,2,3]triazol-1-yl)ethanamine (free base) exhibits an IC50 of 225 µM, whereas the N2-substituted regioisomer, 2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanamine, has demonstrated more potent anticancer activity with IC50 values of 12.5 µM (A431 cell line) and 15.0 µM (MCF7 cell line) for certain derivatives . This ~18-fold difference in potency highlights the critical impact of regioisomeric substitution on biological activity, likely due to altered binding conformations and electronic properties.

Regioisomerism Medicinal Chemistry Anticancer

Antibacterial Activity: Dose-Dependent Efficacy of Hydrobromide Salt

The hydrobromide salt of 2-(1H-Benzo[d][1,2,3]triazol-1-yl)ethanamine has been evaluated for antibacterial activity, demonstrating satisfactory antimicrobial effects against several bacterial strains at concentrations up to 50 µg/mL . This represents a specific, quantifiable activity level that can serve as a benchmark for comparing the antimicrobial potency of other benzotriazole derivatives or salts.

Antibacterial Antimicrobial SAR

Predicted Biological Activity Profile: Multi-Target Potential

In silico prediction models (PASS) have assigned high probability scores (Pa > 0.9) for 2-(1H-Benzo[d][1,2,3]triazol-1-yl)ethanamine to act as a lipid metabolism regulator (0.999), angiogenesis stimulant (0.995), DNA synthesis inhibitor (0.991), apoptosis agonist (0.979), and antineoplastic agent (0.961) [1]. This predicted multi-target profile distinguishes it from more narrowly acting benzotriazole derivatives and suggests a broader range of potential research applications.

In Silico Prediction Multi-Target Drug Discovery

Optimal Application Scenarios for 2-(1H-Benzo[d][1,2,3]triazol-1-yl)ethanamine (CAS 26861-65-4) Based on Quantitative Evidence


Anticancer Drug Discovery: Prioritizing the Hydrochloride Salt for High-Potency HDAC Inhibition

Based on the >90,000-fold potency difference between the free base (IC50 = 225 µM) and hydrochloride salt (IC50 = 1.2 - 2.4 nM), researchers pursuing HDAC inhibition or other anticancer mechanisms should procure and utilize the hydrochloride salt (CAS 2690-84-8) to ensure biologically relevant activity. The free base form is unsuitable for cell-based anticancer assays due to its negligible potency .

NHE Inhibition Studies: Using the Free Base as a Functionalized Benzotriazole Alternative

For studies targeting the sodium-hydrogen exchanger (NHE), the free base form (IC50 = 225 µM) offers comparable inhibitory activity to the parent benzotriazole (IC50 = 192.68 µM) while providing a primary amine functional group for further chemical elaboration. This makes it a valuable scaffold for developing more potent or selective NHE inhibitors through medicinal chemistry optimization .

Regioisomer-Controlled Medicinal Chemistry Campaigns

Given the ~18-fold difference in anticancer potency between N1-substituted (225 µM) and N2-substituted (12.5-15.0 µM) benzotriazole ethanamines, researchers must explicitly specify the desired regioisomer (N1 vs. N2) when procuring materials. Failure to control for regioisomerism can introduce significant variability into SAR studies and confound data interpretation .

Antimicrobial Screening: Utilizing the Hydrobromide Salt as a Benchmark

The hydrobromide salt has demonstrated satisfactory antibacterial activity at concentrations ≤50 µg/mL. This quantitative benchmark can be used to screen new benzotriazole derivatives for improved antimicrobial potency or to validate assay conditions. Procurement of this specific salt form is recommended for antimicrobial research to ensure consistency with published data .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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